4-Cyanophenylboronic acid

Vue d'ensemble

Description

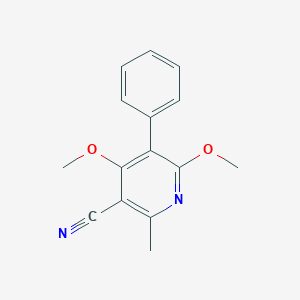

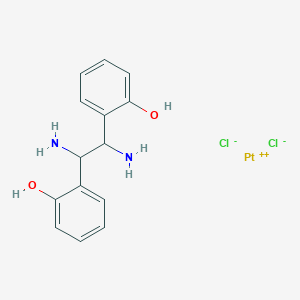

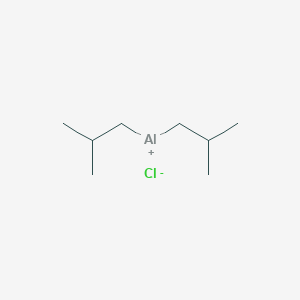

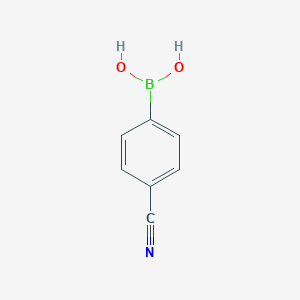

Acide 4-cyanophénylboronique: est un composé organique de formule moléculaire C7H6BNO2 . Il s'agit d'un dérivé de l'acide phénylboronique, où un groupe cyano est attaché à la position para du cycle phényle. Ce composé est largement utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura, en raison de sa capacité à former efficacement des liaisons carbone-carbone .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

L'acide 4-cyanophénylboronique peut être synthétisé par différentes méthodes. Une approche courante implique la réaction du 4-bromobenzonitrile avec un ester borique en présence d'un catalyseur au palladium. La réaction se déroule généralement dans des conditions douces, ce qui la rend adaptée à la synthèse à grande échelle .

Méthodes de production industrielle:

Dans les milieux industriels, la production d'acide 4-cyanophénylboronique implique souvent l'utilisation de réacteurs à écoulement continu afin d'assurer une qualité et un rendement constants. Le processus peut inclure des étapes telles que la purification par recristallisation ou la chromatographie pour obtenir le produit souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions:

L'acide 4-cyanophénylboronique subit diverses réactions chimiques, notamment:

Couplage croisé de Suzuki-Miyaura: Cette réaction implique le couplage de l'acide 4-cyanophénylboronique avec des halogénures d'aryle en présence d'un catalyseur au palladium et d'une base.

Hydroxylation oxydative: Cette réaction convertit le groupe acide borique en un groupe hydroxyle, ce qui conduit à la formation de 4-cyanophénol.

Trifluorométhylation: Cette réaction introduit un groupe trifluorométhyle dans le cycle phényle, améliorant les propriétés chimiques du composé.

Réactifs et conditions courants:

Catalyseurs au palladium: Utilisés dans les réactions de couplage croisé de Suzuki-Miyaura.

Bases: Telles que le carbonate de potassium ou l'hydroxyde de sodium, utilisées pour faciliter les réactions.

Agents oxydants: Tels que le peroxyde d'hydrogène, utilisés dans l'hydroxylation oxydative.

Principaux produits:

Composés biaryliques: Formés par couplage croisé de Suzuki-Miyaura.

4-Cyanophénol: Formé par hydroxylation oxydative.

Dérivés trifluorométhylés: Formés par trifluorométhylation.

4. Applications de la recherche scientifique

Chimie:

L'acide 4-cyanophénylboronique est largement utilisé en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par le biais de réactions de couplage croisé de Suzuki-Miyaura. Il sert de bloc de construction pour la synthèse de molécules complexes .

Biologie et médecine:

En chimie médicinale, l'acide 4-cyanophénylboronique est utilisé pour synthétiser des molécules bioactives, notamment des inhibiteurs de kinases et des agents antiplaquettaires. Ses dérivés ont montré un potentiel dans le traitement de diverses maladies .

Industrie:

Dans le secteur industriel, l'acide 4-cyanophénylboronique est utilisé dans la production de matériaux avancés, notamment des polymères et des composants électroniques. Sa capacité à former des liaisons carbone-carbone stables le rend précieux en science des matériaux .

5. Mécanisme d'action

Le principal mécanisme d'action de l'acide 4-cyanophénylboronique implique sa capacité à participer à des réactions de couplage croisé. Le groupe acide borique interagit avec des catalyseurs au palladium pour former un complexe palladium-bore, qui subit une transmétallation avec un halogénure d'aryle. Ce processus conduit à la formation d'une nouvelle liaison carbone-carbone, conduisant au produit souhaité .

Applications De Recherche Scientifique

Chemistry:

4-Cyanophenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of complex molecules .

Biology and Medicine:

In medicinal chemistry, this compound is used to synthesize bioactive molecules, including kinase inhibitors and antiplatelet agents. Its derivatives have shown potential in the treatment of various diseases .

Industry:

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in material science .

Mécanisme D'action

The primary mechanism of action of 4-cyanophenylboronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This process results in the formation of a new carbon-carbon bond, leading to the desired product .

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide phénylboronique: Manque le groupe cyano, le rendant moins réactif dans certaines réactions.

Acide 4-méthoxyphénylboronique: Contient un groupe méthoxy au lieu d'un groupe cyano, ce qui conduit à une réactivité et des applications différentes.

Acide 4-formylphénylboronique: Contient un groupe formyle, qui modifie ses propriétés chimiques et sa réactivité.

Unicité:

L'acide 4-cyanophénylboronique est unique en raison de la présence du groupe cyano, qui améliore sa réactivité et permet la formation de molécules plus complexes. Cela en fait un composé précieux dans divers domaines, notamment la synthèse organique, la chimie médicinale et la science des matériaux .

Propriétés

IUPAC Name |

(4-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBAHYWORUOILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370217 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126747-14-6 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126747-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol](/img/structure/B159344.png)

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)